(S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid
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Overview
Description
“(S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a type of cyclic amine, and a carboxylic acid group. The “tert-Butoxycarbonyl” (t-Boc) group is a common protecting group in organic synthesis, and the “3,4-difluorobenzyl” group suggests the presence of a benzene ring with two fluorine atoms attached.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the t-Boc and 3,4-difluorobenzyl groups, and the formation of the carboxylic acid group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, the bulky t-Boc group, and the aromatic 3,4-difluorobenzyl group. The presence of the carboxylic acid group would introduce polarity to the molecule.Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could react with bases or be reduced to an alcohol. The t-Boc group could be removed under acidic conditions. The benzyl group could participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar carboxylic acid group and the nonpolar benzyl and t-Boc groups would likely give it both polar and nonpolar characteristics.Scientific Research Applications
Structural Analysis and Crystallography
Studies on related compounds have provided insight into the structural characteristics vital for scientific applications. For instance, the analysis of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline revealed the pyrrolidine ring's envelope conformation and the dihedral angles formed with the carboxylic acid group, offering insights into molecule stability and interactions in crystal structures (Rajalakshmi et al., 2013).
Synthesis Techniques
Advancements in synthesis techniques have been highlighted, such as the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides, leading to the formation of 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs. This showcases the compound's role in synthesizing complex organic structures (Leban & Colson, 1996).
Application in Medicinal Chemistry
The compound has also found application in medicinal chemistry, as seen in the design, synthesis, and structural analysis of influenza neuraminidase inhibitors. The detailed study of such compounds, containing pyrrolidine cores, provides valuable insights into developing potent inhibitors against viral enzymes (Wang et al., 2001).
Environmental and Catalytic Applications
Moreover, the compound's derivatives have been employed in environmentally friendly catalysis. For example, the N-tert-Butoxycarbonylation of amines using H3PW12O40 demonstrates a highly efficient and recyclable catalyst for amine protection, showcasing the compound's utility in green chemistry (Heydari et al., 2007).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its reactivity, stability, and interactions with biological systems.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and research would be needed. Always consult with a qualified chemist or researcher when working with unknown compounds.
properties
IUPAC Name |
(2S)-2-[(3,4-difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)13(19)9-11/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBIEKXTHCSFGK-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=C(C=C2)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=C(C=C2)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428025 |
Source
|
Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
1217626-91-9 |
Source
|
Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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